

# Technical Monograph: 4-Chloro-5-methoxy-6-methylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-5-methoxy-6-methylpyrimidine

CAS No.: 1739-60-2

Cat. No.: B1432576

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## Executive Summary

This technical guide provides a comprehensive analysis of **4-Chloro-5-methoxy-6-methylpyrimidine** (CAS 1739-60-2), a specialized heterocyclic building block critical in the development of kinase inhibitors, agrochemicals, and nucleotide analogs.<sup>[1]</sup> Distinguished by its electron-rich 5-methoxy substituent adjacent to the reactive 4-chloro electrophile, this scaffold offers unique steric and electronic properties that modulate the reactivity of nucleophilic aromatic substitutions (

).<sup>[1]</sup>

This document details the physicochemical profile, validated synthesis pathways, and application workflows for this compound, designed for medicinal chemists and process engineers requiring high-purity intermediates.

## Chemical Identity & Physicochemical Profile<sup>[1][2][3][4][5][6][7][8][9][10]</sup>

The compound is characterized by a pyrimidine core substituted at the 4, 5, and 6 positions.[2] [3] The 5-methoxy group acts as an electron-donating group (EDG), which slightly deactivates the C4 position toward nucleophilic attack compared to unsubstituted pyrimidines, allowing for higher selectivity in multi-step functionalizations.

Table 1: Chemical Specifications

Property	Specification
IUPAC Name	4-Chloro-5-methoxy-6-methylpyrimidine
CAS Number	1739-60-2
Molecular Formula	
Molecular Weight	158.58 g/mol
SMILES	<chem>CC1=C(OC)C(Cl)=NC=N1</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Storage	-20°C, Hygroscopic, Inert Atmosphere (Argon/Nitrogen)
Purity Standard	(HPLC)

## Synthesis & Manufacturing Protocol

### Retrosynthetic Analysis

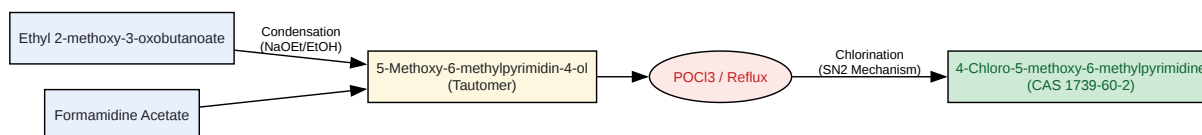
The synthesis of **4-Chloro-5-methoxy-6-methylpyrimidine** is classically achieved via the chlorination of its hydroxy tautomer, 5-methoxy-6-methylpyrimidin-4-ol.[1] The hydroxy precursor is constructed through a condensation cyclization between formamidine acetate and ethyl 2-methoxy-3-oxobutanoate.

### Reaction Mechanism & Workflow

The transformation relies on the Vilsmeier-Haack-type activation of the pyrimidinol oxygen by phosphoryl chloride (

), converting the hydroxyl group into a good leaving group (dichlorophosphate), followed by nucleophilic displacement by chloride.

Diagram 1: Synthesis Pathway



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Caption: Cyclization of precursors followed by chlorodehydration to yield the target pyrimidine.

## Experimental Protocol (Bench Scale)

### Step 1: Synthesis of 5-Methoxy-6-methylpyrimidin-4-ol

- Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (2.5 eq), Ethanol (anhydrous).
- Procedure:
  - Dissolve sodium ethoxide in ethanol at 0°C.
  - Add formamidine acetate and stir for 30 min.
  - Dropwise add ethyl 2-methoxy-3-oxobutanoate.[1]
  - Reflux for 6–12 hours until TLC indicates consumption of starting material.
  - Concentrate in vacuo, dissolve residue in water, and acidify to pH 4 with HCl to precipitate the pyrimidinol.

- Filter and dry the white solid.[3]

### Step 2: Chlorination to **4-Chloro-5-methoxy-6-methylpyrimidine**

- Reagents: 5-Methoxy-6-methylpyrimidin-4-ol (1.0 eq),  
(excess, solvent/reagent), N,N-Dimethylaniline (catalytic).[1]
- Procedure:
  - Place the pyrimidinol in a round-bottom flask under Argon.
  - Add  
(approx. 5–10 vol) and catalytic N,N-dimethylaniline.
  - Heat to reflux (105°C) for 3–4 hours. Monitor by LCMS (aliquot quenched in MeOH).
  - Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
  - Extraction: Neutralize with  
and extract with Dichloromethane (  
).
  - Purification: Dry over  
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

## Applications in Drug Discovery[3]

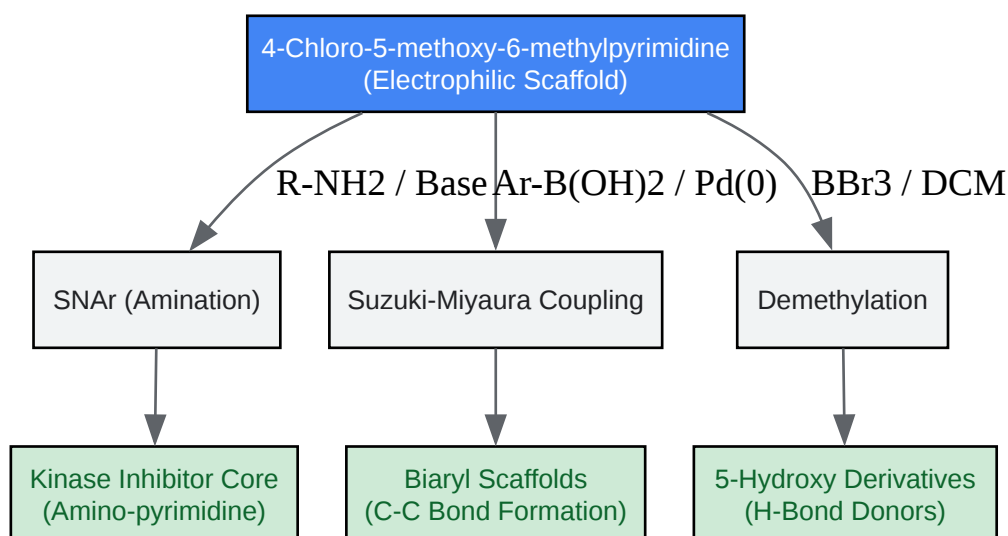
This scaffold is a "privileged structure" in medicinal chemistry. The 4-chloro position is highly susceptible to

reactions, allowing for the rapid generation of libraries.

## Functionalization Logic

- C4 Position (Cl): Primary site for nucleophilic attack by amines, thiols, or alkoxides. Used to attach pharmacophores.[4]
- C5 Position (OMe): Provides metabolic stability and hydrogen bond acceptance. Can be deprotected to a hydroxyl group (using ) for further derivatization.
- C6 Position (Me): Steric handle; restricts rotation in the binding pocket of target proteins (e.g., kinases).

Diagram 2: Divergent Application Workflow



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Caption: Divergent synthesis routes transforming the core scaffold into bioactive motifs.

## Analytical Characterization & Quality Control

To ensure the integrity of the compound for biological screening, the following QC parameters must be met.

Table 2: QC Protocol

Method	Expected Signal / Criteria
1H NMR (DMSO-d6)	2.45 (s, 3H, , 3.85 (s, 3H, , 8.60 (s, 1H, )]. <a href="#">[1]</a>
LC-MS (ESI+)	(Characteristic 3:1 Chlorine isotope pattern). <a href="#">[1]</a>
HPLC Purity	Area Under Curve (254 nm).
Residual Solvents	No peaks for or Dichloromethane.

## Safety & Handling (MSDS Summary)

### Hazard Classification:

- Acute Toxicity: Oral (Category 4).[\[5\]](#)
- Skin/Eye Irritation: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl if impure) or irritation as the pure compound.
- Sensitizer: Potential skin sensitizer.[\[1\]](#)

### Handling Protocols:

- Engineering Controls: Always handle inside a fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.[\[1\]](#)
- Deactivation: Treat waste with dilute NaOH to neutralize any potential hydrolyzable chlorides before disposal.[\[1\]](#)

## References

- PubChem. (2024).[6] Compound Summary: **4-Chloro-5-methoxy-6-methylpyrimidine**.<sup>[1][7]</sup> National Library of Medicine. Retrieved from [[Link](#)]
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